ethyl 4-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate ethyl 4-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1040650-19-8
VCID: VC11970076
InChI: InChI=1S/C19H21F3N4O3S/c1-2-29-18(28)26-8-6-25(7-9-26)16(27)11-15-12-30-17(24-15)23-14-5-3-4-13(10-14)19(20,21)22/h3-5,10,12H,2,6-9,11H2,1H3,(H,23,24)
SMILES: CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F
Molecular Formula: C19H21F3N4O3S
Molecular Weight: 442.5 g/mol

ethyl 4-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate

CAS No.: 1040650-19-8

Cat. No.: VC11970076

Molecular Formula: C19H21F3N4O3S

Molecular Weight: 442.5 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate - 1040650-19-8

Specification

CAS No. 1040650-19-8
Molecular Formula C19H21F3N4O3S
Molecular Weight 442.5 g/mol
IUPAC Name ethyl 4-[2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C19H21F3N4O3S/c1-2-29-18(28)26-8-6-25(7-9-26)16(27)11-15-12-30-17(24-15)23-14-5-3-4-13(10-14)19(20,21)22/h3-5,10,12H,2,6-9,11H2,1H3,(H,23,24)
Standard InChI Key WRFZJNGNKKLVKC-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F
Canonical SMILES CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F

Introduction

Ethyl 4-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate is a complex organic compound belonging to the class of piperazine derivatives. It features a piperazine ring, a six-membered saturated heterocyclic compound containing two nitrogen atoms, along with a trifluoromethyl group and a thiazole moiety. These structural elements suggest potential biological activity, making it of interest in medicinal chemistry.

Synthesis

The synthesis of ethyl 4-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate typically involves multiple steps, including the formation of the piperazine ring and the introduction of various substituents. The process may involve reactions such as nucleophilic substitutions and condensations, performed under controlled laboratory conditions to ensure selectivity and yield.

Potential Applications

Piperazine derivatives, including this compound, have been explored for their potential therapeutic applications. Similar compounds have shown significant biological activities, such as anticonvulsant effects or antimicrobial properties, suggesting potential uses in pharmacology. Additionally, piperazine derivatives have been studied for their ability to inhibit human acetylcholinesterase, which could be beneficial in treating conditions like Alzheimer's disease .

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